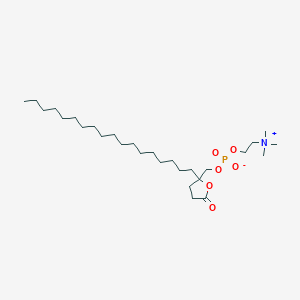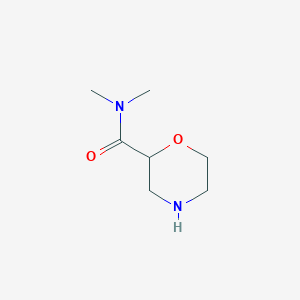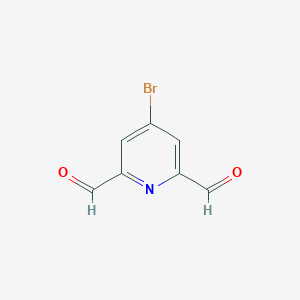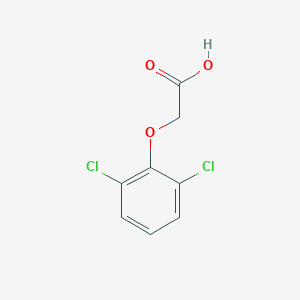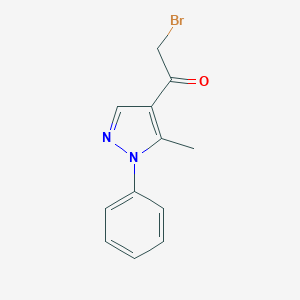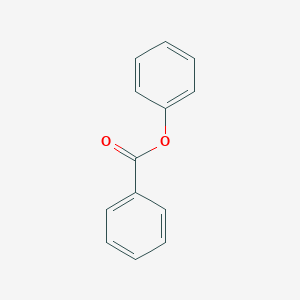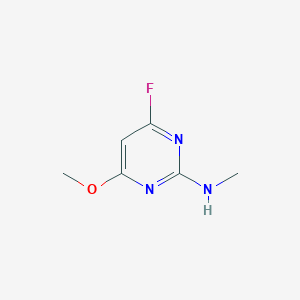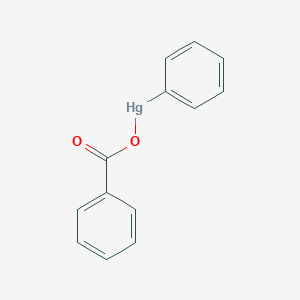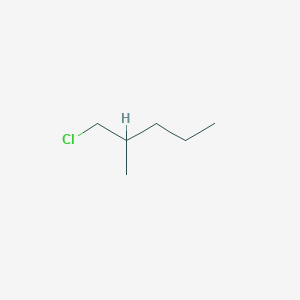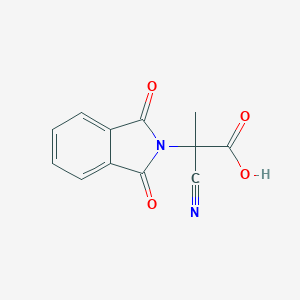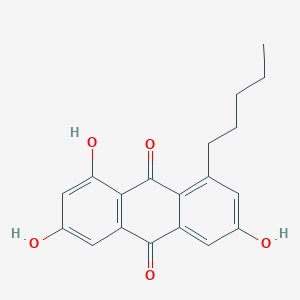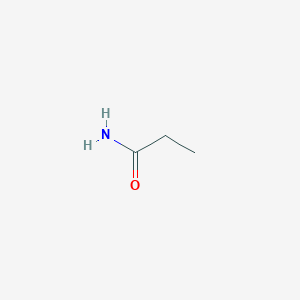
Propionamide
Overview
Description
Propionamide: is an organic compound with the chemical formula
C3H7NO
. It is the amide derivative of propanoic acid and is also known as propionic amide. This compound is a mono-substituted amide, meaning it has one substituent group attached to the nitrogen atom of the amide group. This compound is a colorless solid that is highly soluble in water and has a melting point of approximately 80°C and a boiling point of around 213°C .Mechanism of Action
Target of Action
Propionamide, a primary carboxylic acid amide
Mode of Action
As a primary carboxylic acid amide , it may participate in various biochemical reactions involving amide functional groups.
Result of Action
This compound has been detected in space, indicating that it may participate in complex chemical reactions in the interstellar medium .
Action Environment
Environmental factors can influence the action of this compound. For instance, this compound, as an atmospheric pollutant, could be involved in new particle formation (NPF), a process that is influenced by various environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propionamide can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires heating to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate.
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydration of ammonium propionate due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hofmann Rearrangement: Propionamide can undergo Hofmann rearrangement to produce ethylamine. This reaction involves the use of bromine and a strong base, such as sodium hydroxide, and results in the loss of the carbonyl group.
Hydrolysis: this compound can be hydrolyzed to produce propanoic acid and ammonia. This reaction typically requires acidic or basic conditions and heating.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce propylamine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Major Products Formed:
Ethylamine: From Hofmann rearrangement.
Propanoic Acid and Ammonia: From hydrolysis.
Propylamine: From reduction.
Scientific Research Applications
Chemistry: Propionamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Some derivatives have shown promise as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and a stabilizer in various chemical processes.
Comparison with Similar Compounds
Acetamide: CH3CONH2
Butyramide: C4H9NO
Formamide: CHONH2
Comparison:
Acetamide: Similar to propionamide, acetamide is a simple amide but with a shorter carbon chain. It has a lower melting and boiling point compared to this compound.
Butyramide: This compound has a longer carbon chain than this compound, resulting in higher melting and boiling points. It is less soluble in water compared to this compound.
Formamide: Formamide has the simplest structure among these amides, with only one carbon atom. It is highly polar and has unique solvent properties, making it different from this compound in terms of applications and reactivity.
This compound stands out due to its balance of solubility, reactivity, and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJFJADRCOGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CH2CONH2, C3H7NO | |
| Record name | propanamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propanamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058820 | |
| Record name | Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |
| Record name | Propionamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16961 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Propionamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16961 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
79-05-0 | |
| Record name | Propionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIONAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propionamide?
A1: this compound has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. []
Q3: How does the structure of this compound influence its interaction with other molecules?
A3: The amide group (-CONH2) in this compound plays a crucial role in its interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide nitrogen (N-H) can act as a hydrogen bond donor. [, ] These interactions influence its solubility, complex formation, and biological activity.
Q4: What are some examples of enzymes that interact with this compound?
A4: Amidases, a class of enzymes found in various bacteria, can hydrolyze this compound into propionic acid and ammonia. [, , ] Interestingly, some amidases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral amide. []
Q5: Has this compound been investigated in the context of mitochondrial function?
A5: Yes, research suggests that the vitamin D3 hydroxylase-associated protein (VDHAP) found in chicken kidney mitochondria may function as a propionamidase. This enzyme utilizes this compound as a substrate, converting it to propionic acid and ammonia. []
Q6: Can this compound be utilized as a substrate for bacterial growth?
A6: Yes, certain bacterial isolates can utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [] This property makes them potentially valuable for bioremediation applications, particularly in environments contaminated with this compound or related amides.
Q7: How does this compound affect the absorption of certain drugs?
A7: Research indicates that N,N-dialkylpropionamides, including N,N-di-n-propylthis compound, can form complexes with corticosteroids like prednisone and prednisolone. This complexation enhances the intestinal absorption of these drugs in rats. [, ] The mechanism may involve increased permeability of specific intestinal barriers due to the presence of the amide. []
Q8: Are there any potential applications of this compound in material science?
A8: Research has explored the use of this compound as a crosslinking agent in silk fibroin composite membranes for corneal regeneration. [] The addition of this compound influences the crystallization process, leading to materials with desirable properties such as transparency and biocompatibility for corneal stromal cell proliferation and repair.
Q9: How does modifying the structure of this compound affect its biological activity?
A9: Structural modifications to the this compound scaffold significantly impact its biological activity. For example, introducing halogen substituents on the phenyl ring of aryl-propionamide-derived selective androgen receptor modulators (SARMs) alters their in vivo disposition and activity. [] The position and type of substituents on the aromatic rings of pyridinyloxyphenoxypropionamides influence their herbicidal activity against grass weeds. []
Q10: How does the size of the N-substituent in N,N-dialkylpropionamides impact their interaction with drugs?
A10: Studies on the complexation of N,N-dialkylpropionamides with prednisone and prednisolone revealed that the size of the N-substituent affects the apparent partition coefficient of the steroids. While N,N-dimethylthis compound decreases the partition coefficient, N,N-diethyl-, N,N-di-n-propyl-, and N,N-di-n-butylthis compound increase it. [] This suggests that larger N-substituents favor partitioning into the organic phase, potentially influencing drug absorption.
Q11: How is this compound analyzed in environmental and biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection (HPLC-UV/FLUO) are valuable tools for the analysis of this compound and other amides. [] This method often involves derivatization of amides with reagents like dansyl chloride (DNS-Cl) to enhance detectability.
Q12: What computational methods are employed to study this compound derivatives?
A12: Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of this compound derivatives based on their structural features. [] These models provide insights into the relationship between chemical structure and biological activity, aiding in the design of new compounds with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


